REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[B:6]([O:11]C)(OC)[O:7]C.Cl>O1CCCC1>[CH:1]1[C:3]2[CH:4]=[C:2]([C:3]3[CH:4]=[CH:3][C:2]([B:6]([OH:11])[OH:7])=[CH:1][CH:4]=3)[C:1]3[C:1](=[CH:1][CH:2]=[CH:3][CH:4]=3)[C:2]=2[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
this solution was stirred at −80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 mL three-neck flask, 2.0 g (11 mmol) of PnPBr obtained in the above Step 1
|
Type
|
STIRRING
|
Details
|
After the dropping, this solution was stirred at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 18 hours while the temperature of the solution
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
was being increased to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was stirred for one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated aqueous solution of sodium hydrogen carbonate
|
Type
|
ADDITION
|
Details
|
with saturated saline, and magnesium sulfate was added to the organic layer so that moisture
|
Type
|
FILTRATION
|
Details
|
The mixture was gravity-filtered
|
Type
|
CONCENTRATION
|
Details
|
the obtained filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the objective white solid
|
Type
|
CUSTOM
|
Details
|
This solid was recrystallized with ethyl acetate and hexane
|
Type
|
CUSTOM
|
Details
|
to give the objective substance as 2.5 g
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(=CC12)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |